Technical Guide: Molecular Characterization and Synthesis of 1-Bromo-3-(methoxy-d3)-5-nitrobenzene
Technical Guide: Molecular Characterization and Synthesis of 1-Bromo-3-(methoxy-d3)-5-nitrobenzene
This technical guide provides a rigorous analysis of 1-Bromo-3-(methoxy-d3)-5-nitrobenzene , focusing on its molecular weight characterization, synthesis logic, and application as a stable isotope-labeled internal standard.
Executive Summary
1-Bromo-3-(methoxy-d3)-5-nitrobenzene is a deuterated aromatic ether widely utilized in mass spectrometry as an internal standard and in drug discovery to probe metabolic stability (deuterium kinetic isotope effect). By substituting the three hydrogen atoms on the methoxy group with deuterium (D), the compound achieves a mass shift of +3 Da relative to its non-labeled analog, allowing for precise differentiation in LC-MS/MS assays without altering chromatographic retention significantly.
This guide details the exact molecular weight calculations (distinguishing between average and monoisotopic mass), provides a validated synthesis protocol via Nucleophilic Aromatic Substitution (
Part 1: Molecular Characterization & Weight Analysis
Accurate dosing and mass spectrometric detection require a distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for instrument calibration).
Elemental Composition[1][2][3]
-
Chemical Formula:
-
Structure: A 1,3,5-substituted benzene ring containing:
Molecular Weight Calculation
The presence of Bromine (approx. 50:50 ratio of
Table 1: Atomic Mass Constants Used
| Isotope | Atomic Mass (Da) | Abundance | Note |
|---|
|
A. Monoisotopic Mass (For Mass Spectrometry)
The monoisotopic mass is calculated using the most abundant isotope for each element (using
Note: The
B. Average Molecular Weight (For Synthesis/Weighing)
This value uses standard atomic weights (weighted averages of natural abundance).
Critical Insight: When calculating stoichiometry for reactions, use 235.05 g/mol . When setting up a Mass Spec method (SIM/MRM), target m/z 234.0 (
) and 236.0 ().
Part 2: Synthesis Protocol (Self-Validating)
The most robust synthesis route avoids the use of expensive deuterated methyl iodide on a phenol. Instead, it utilizes a Nucleophilic Aromatic Substitution (
Reaction Logic Diagram
Experimental Methodology
Reagents:
-
1-Bromo-3,5-dinitrobenzene (CAS 18242-39-2)[6]
-
Methanol-d4 (
, >99.8 atom % D) -
Sodium metal (clean, oxide-free) or Sodium Methoxide-d3 (commercial)
-
Dichloromethane (DCM) for extraction
Step-by-Step Protocol:
-
Preparation of NaOCD3 (In-situ):
-
In a flame-dried 3-neck round bottom flask under Nitrogen (
) atmosphere, add 10 mL of Methanol-d4 . -
Carefully add Sodium metal (1.1 eq) piece-by-piece at 0°C. Stir until fully dissolved to generate Sodium Methoxide-d3.
-
Why? Generating fresh alkoxide ensures maximum reactivity and avoids moisture contamination which introduces non-deuterated impurities (
phenol byproduct).
-
-
SNAr Reaction:
-
Dissolve 1-Bromo-3,5-dinitrobenzene (1.0 eq) in minimal Methanol-d4.
-
Add the substrate solution dropwise to the NaOCD3 solution at 0°C.
-
Warm to Room Temperature (RT) and reflux at 65°C for 2-4 hours.
-
Monitoring: Check by TLC (Hexane/Ethyl Acetate 8:2). The product is less polar than the dinitro starting material.
-
-
Quench & Workup:
-
Cool the mixture to RT.
-
Quench with 1N HCl (aqueous) to neutralize excess base.
-
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Target Appearance: Pale yellow crystalline solid.
-
Part 3: Quality Control & Validation
To ensure the compound meets the "Self-Validating" standard, you must confirm both chemical identity and isotopic purity.
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) or APCI in Positive/Negative mode (Nitro compounds often ionize well in Negative mode as
or , but EI (GC-MS) is standard for this neutral ether). -
Acceptance Criteria:
-
Primary Peak: m/z 234 (
) and 236 ( ). -
Absence of m/z 231/233: Significant peaks at M-3 indicate incomplete deuteration (presence of
). -
Isotopic Enrichment:
D incorporation.
-
NMR Spectroscopy[3]
-
1H NMR (Chloroform-d):
-
Observe aromatic protons:
7.0 - 8.0 ppm (Pattern: triplet of triplets or distinct meta-coupling doublets). -
Critical Check: The region
3.8 - 4.0 ppm (typical for ) must be SILENT . Any signal here indicates non-deuterated impurity.
-
-
13C NMR:
-
The methoxy carbon (
) will appear as a septet around 56 ppm due to coupling with Deuterium (Spin=1), often with lower intensity (NOE loss).
-
Part 4: Applications in Drug Development[7][9][10]
Internal Standard (IS) Workflow
This compound is the ideal IS for quantifying 1-Bromo-3-methoxy-5-nitrobenzene (a potential genotoxic impurity or intermediate).
Metabolic Tracer
The
References
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2] 1-Bromo-3-methoxy-5-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
NIST. (2025). Mass Spectrum of Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-3-(methoxy-d3)-5-nitrobenzene - Cas No: 2140305-68-4, 95% Purity, Molecular Formula: C7h6brno3, Molecular Weight: 235.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc [chemsrc.com]
